2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid
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Overview
Description
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzenethiol and 3-bromopyridine-2-carboxylic acid.
Coupling Reaction: These two compounds undergo a coupling reaction, often facilitated by a palladium catalyst, to form the desired product.
Purification: The resulting compound is then purified through recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the synthetic route described above. Specialized reactors and equipment are used to handle larger quantities of reactants and to ensure consistent product quality. Process optimization techniques are employed to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 2-[(2,5-Dimethylphenyl)sulfoxyl]pyridine-3-carboxylic acid or 2-[(2,5-Dimethylphenyl)sulfonyl]pyridine-3-carboxylic acid.
Reduction: 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-hydroxymethyl.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfanyl group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the observed biological activities.
Comparison with Similar Compounds
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:
2-(Phenylsulfanyl)pyridine-3-carboxylic acid: Lacks the methyl groups on the phenyl ring.
2-(2,5-Dimethylphenyl)sulfonylpyridine-3-carboxylic acid: Contains a sulfonyl group instead of a sulfanyl group.
2-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid: Lacks the sulfanyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-5-6-10(2)12(8-9)18-13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAZUZWTSYGEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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